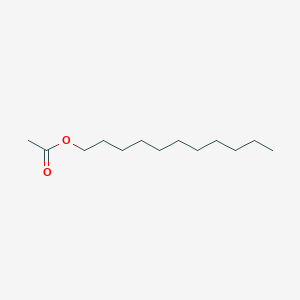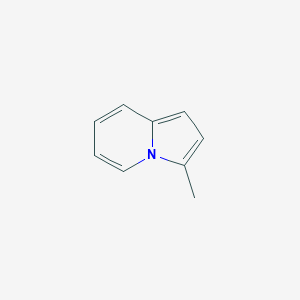
3-Methylindolizine
Vue d'ensemble
Description
3-Methylindolizine is a chemical compound with the molecular formula C9H9N . It is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 3-Methylindolizine consists of a nitrogen-containing heterocycle . The average mass of the molecule is 131.174 Da, and the monoisotopic mass is 131.073502 Da .Chemical Reactions Analysis
Indolizine derivatives, including 3-Methylindolizine, have been used in various chemical reactions. For instance, the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles is a widely used method for the synthesis of indolizines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylindolizine include its molecular formula (C9H9N), average mass (131.174 Da), and monoisotopic mass (131.073502 Da) .Applications De Recherche Scientifique
Pharmacological Properties
- Indolizine derivatives, including 3-(2-aminoethyl)-2-methylindolizine, demonstrate anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and central nervous system (CNS)-depressant activities (Antonini et al., 1977).
- Similar compounds such as 1-(2-aminoethyl)-2-methylindolizine also exhibit anti-acetylcholine, anti-histamine, and CNS depressant activities (Cingolani et al., 1988).
- Mannich bases from 3-methyl-2-phenylindolizine show potential as therapeutic agents with central nervous system depressant activity (Harrell & Doerge, 1967).
Chemical Synthesis and Modification
- Studies on acylation and carbomethoxylation of 2-methylindolizine explore its chemical reactivity and potential for modification (Bobrovskii, Lushnikov & Bundel', 1989).
- Novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized using a microwave-assisted method, exhibiting larvicidal activity against Anopheles arabiensis (Chandrashekharappa et al., 2018).
Biological and Medicinal Applications
- Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was found to inhibit Mycobacterium tuberculosis, with its structure analyzed to understand the interactions at play (Hasija et al., 2020).
- Synthesis of 3-aminoindolizines from substituted 2-bromopyridines and propargyl amines resulted in compounds with moderate anti-inflammatory effects (Wei et al., 2014).
Advanced Chemical Applications
- The study of indolizines enabling rapid uncaging of alcohols and carboxylic acids by red light-induced photooxidation explores innovative chemical processes (Watanabe et al., 2020).
Safety and Hazards
Orientations Futures
Recent advances in the synthesis of indolizines and their π-expanded analogues suggest that new pathways for the synthesis of these compounds, including 3-Methylindolizine, are being explored . This includes strategies based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines . These advances may lead to the development of novel approaches for the synthesis of indolizine and its derivatives .
Propriétés
IUPAC Name |
3-methylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCKOWQNJDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342519 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylindolizine | |
CAS RN |
1761-10-0 | |
| Record name | 3-Methylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



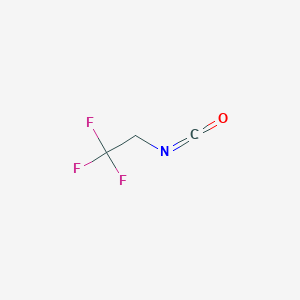








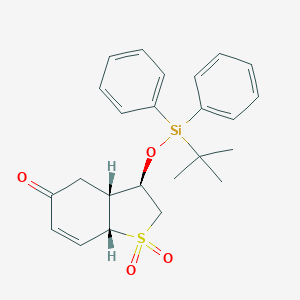
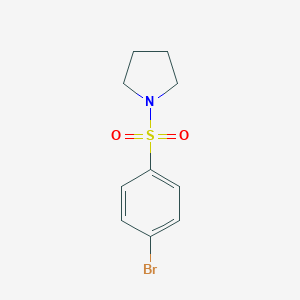

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
